2,3-Dimethylphenyl methyl sulfide

描述

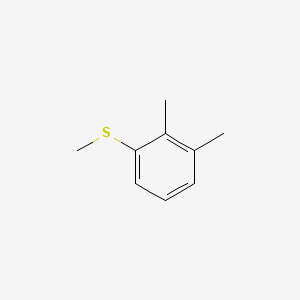

2,3-Dimethylphenyl methyl sulfide, also known as 1,2-Dimethyl-3-methylsulfanyl-benzene, is an organic compound with the molecular formula C9H12S. It is a derivative of phenyl methyl sulfide, where two methyl groups are substituted at the 2nd and 3rd positions of the benzene ring. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .

准备方法

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl methyl sulfide can be synthesized through various methods. One common synthetic route involves the reaction of 2,3-dimethylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the reaction between 2,3-dimethylphenol and methylthiol. The reaction conditions are optimized to ensure high purity and yield of the final product .

化学反应分析

Types of Reactions

2,3-Dimethylphenyl methyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.

Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Regeneration of the sulfide form.

Substitution: Functionalized derivatives of this compound.

科学研究应用

2,3-Dimethylphenyl methyl sulfide, also known as 1,2-Dimethyl-3-methylsulfanyl-benzene, is an organic compound with the chemical formula . It is used as an important intermediate in the synthesis of topramezone, an after-seedling herbicide for maize, and is also applied in the synthesis of other agricultural chemicals and medicines .

Synthesis of this compound

One preparation method involves using 3-nitro ortho-xylene as a raw material under an inert atmosphere. This method includes reacting 3-nitro ortho-xylene with sodium methyl mercaptide in an organic solvent with heating. The reaction solution undergoes post-processing with a nickel salt and a co-catalyst to yield this compound . The chemical equation for this reaction is :The preferred nickel salts for this process are nickel acetate, nickelous bromide, nickel chloride, nickel sulfate, or nickel nitrate, used in a quantity of 0.1–5% of the 3-nitro ortho-xylene mole . Co-catalysts such as triphenylphosphine, tetra-n-butyl ammonium bromide, methyl tricapryl ammonium chloride, triethyl benzyl ammonia chloride, or DMAP may also be used . The post-processing steps involve adding water and toluene to the reaction liquid, separating and drying the layers after the aqueous phase precipitates, and rectifying to obtain this compound .

An alternative synthetic method uses 2,3-dimethylanilines as raw material, with DMDS (dimethyl disulfide) as a solvent and reaction reagent. This method involves diazotizing with nitrite tert-butyl in the presence of copper powder, followed by coupling with dimethyl disulfide to yield this compound .

Applications

While the primary application of this compound is in the synthesis of agricultural chemicals, it is related to dimethyl sulfide, which has a variety of applications .

Dimethyl sulfide (DMS), , is an industrial chemical that can be both an irritant and a neurotoxicant . It is produced naturally by some marine algae . DMS is also relevant in various applications :

- Aquaculture: Synthetic flavors, including dimethyl sulfide, have benefits in fish development and welfare in zebrafish aquaculture .

- Agriculture: Sulfur compounds like dimethyl sulfide can influence agricultural product quality .

- Materials Engineering: Dimethyl sulfide is used for the self-assembly of metastable and stable two-dimensional platelets, offering insights into novel materials engineering methods .

- Food Flavoring: Dimethyl sulfide enhances food flavors through advanced processing techniques .

- Marine Biogeochemical Cycles: Fungi contribute to the increased production of dimethylsulfoniopropionate (DMSP), a precursor to dimethyl sulfide, in kelp ecosystems, which is important in marine biogeochemical cycles .

Safety Information

作用机制

The mechanism of action of 2,3-Dimethylphenyl methyl sulfide involves its interaction with various molecular targets and pathways. In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides and sulfones, which can further participate in various chemical transformations. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups on the benzene ring, which can enhance its nucleophilicity and facilitate electrophilic aromatic substitution reactions .

相似化合物的比较

Similar Compounds

Phenyl methyl sulfide: The parent compound without the methyl substitutions.

2,4-Dimethylphenyl methyl sulfide: A similar compound with methyl groups at the 2nd and 4th positions.

3,4-Dimethylphenyl methyl sulfide: A similar compound with methyl groups at the 3rd and 4th positions.

Uniqueness

2,3-Dimethylphenyl methyl sulfide is unique due to the specific positioning of the methyl groups at the 2nd and 3rd positions on the benzene ring. This substitution pattern influences its chemical reactivity and physical properties, making it distinct from other methyl-substituted phenyl methyl sulfides .

生物活性

Overview

2,3-Dimethylphenyl methyl sulfide (CAS Number: 66794-10-3) is an organic compound with the molecular formula CHS. It is a derivative of phenyl methyl sulfide, characterized by the presence of two methyl groups at the 2nd and 3rd positions of the benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and toxicology, due to its potential biological activities and interactions with biological systems.

Synthesis Methods:

- Base-Catalyzed Reaction: A common method for synthesizing this compound involves reacting 2,3-dimethylphenol with methylthiol in the presence of a base like sodium hydroxide under reflux conditions.

- Catalytic Processes: In industrial settings, catalysts such as palladium or nickel may be employed to enhance yield and efficiency during synthesis.

Chemical Properties:

- The compound undergoes various chemical reactions, including oxidation to form sulfoxides and sulfones, reduction back to sulfide forms, and electrophilic aromatic substitution reactions due to the electron-donating effects of the methyl groups on the benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action involves:

- Oxidative Metabolism: The oxidation of the sulfur atom can lead to the formation of biologically active metabolites that may exhibit different pharmacological properties.

- Electrophilic Interactions: The compound can act as an electrophile, potentially modifying nucleophilic sites on proteins and nucleic acids, which may influence cellular functions.

Case Studies

- Industrial Exposure Incident:

-

Health Impact Studies:

- Epidemiological studies have shown that workers exposed to volatile sulfur compounds like DMS reported symptoms including headaches and cognitive difficulties. However, attributing these symptoms specifically to this compound requires further investigation due to potential confounding factors from co-exposures .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential electrophilic activity; limited data on specific biological effects |

| Dimethyl Sulfide (DMS) | Structure | Known irritant; neurotoxic effects; implicated in acute toxicity cases |

| Phenyl Methyl Sulfide | Structure | Similar reactivity; less studied in biological contexts |

属性

IUPAC Name |

1,2-dimethyl-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12S/c1-7-5-4-6-9(10-3)8(7)2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDDJRJBQYPQBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)SC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。